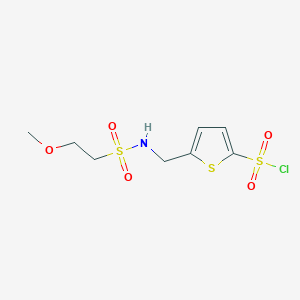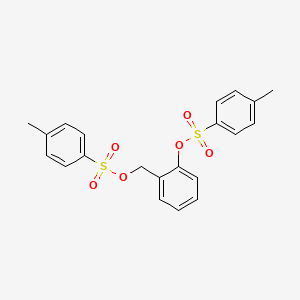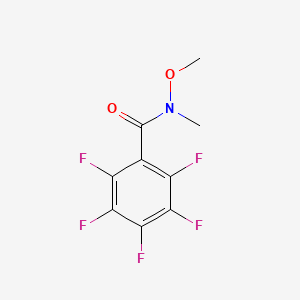![molecular formula C13H9BrN4O B12819719 1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B12819719.png)
1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest due to its potential pharmacological properties and its presence in various biologically active molecules .
Méthodes De Préparation
The synthesis of 1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide typically involves the introduction of the 3-carboxamide moiety using palladium-catalyzed aminocarbonylation methodology. This process employs carbon monoxide gas generated ex situ using a two-chamber reactor (COware®). The functional group tolerance of this optimized aminocarbonylation protocol allows for the synthesis of a range of diversely substituted C-3 carboxamide pyrazolo[3,4-b]pyridines in excellent yields of up to 99% .
Analyse Des Réactions Chimiques
1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Coupling Reactions: The pyrazolo[3,4-b]pyridine core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-b]pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide can be compared with other similar compounds, such as:
1,3-Disubstituted Pyrazolo[3,4-b]pyridines: These compounds, like riociguat and vericiguat, possess vasodilatory properties and are used in the treatment of cardiovascular diseases.
Pyrazole Derivatives: These compounds are widely studied for their biological activities, including anticancer and antimicrobial properties.
Pyridine Derivatives: These compounds are essential in the pharmaceutical industry, with various applications in drug discovery and development.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C13H9BrN4O |
|---|---|
Poids moléculaire |
317.14 g/mol |
Nom IUPAC |
1-(3-bromophenyl)pyrazolo[3,4-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9BrN4O/c14-8-3-1-4-9(7-8)18-13-10(5-2-6-16-13)11(17-18)12(15)19/h1-7H,(H2,15,19) |
Clé InChI |
OTADSOLRACVZCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)N2C3=C(C=CC=N3)C(=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


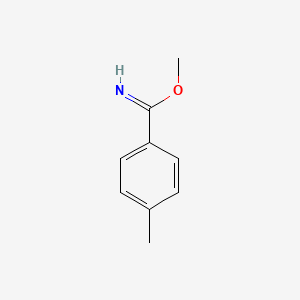
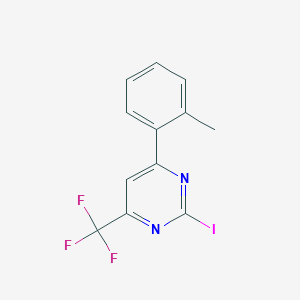
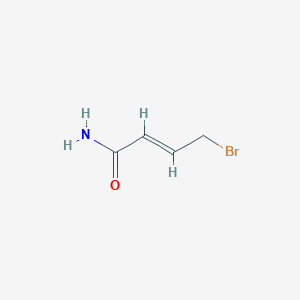
![15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine](/img/structure/B12819647.png)
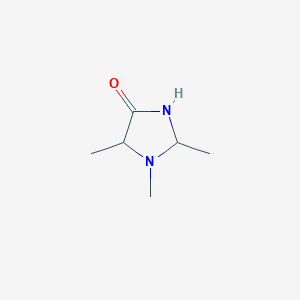
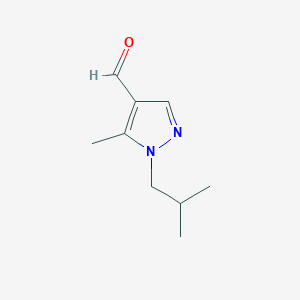
![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine]](/img/structure/B12819683.png)

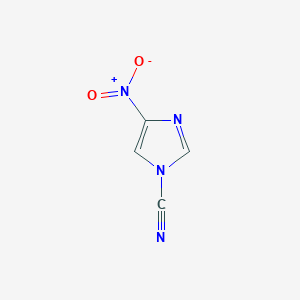
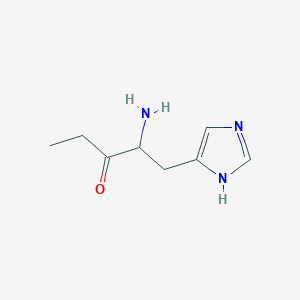
![6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12819700.png)
